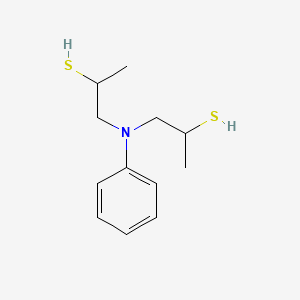
1,1'-(Phenylazanediyl)di(propane-2-thiol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Phenylazanediyl)di(propane-2-thiol) is an organic compound that features a phenyl group attached to an azanediyl group, which is further connected to two propane-2-thiol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylazanediyl)di(propane-2-thiol) typically involves the reaction of phenylamine with propane-2-thiol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through column chromatography using a suitable solvent system .
Industrial Production Methods
Industrial production of 1,1’-(Phenylazanediyl)di(propane-2-thiol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Phenylazanediyl)di(propane-2-thiol) undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Phenylazanediyl)di(propane-2-thiol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Phenylazanediyl)di(propane-2-thiol) involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to various biological effects. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Phenylazanediyl)di(ethane-2-thiol): Similar structure but with ethane-2-thiol groups instead of propane-2-thiol.
1,1’-(Phenylazanediyl)di(butane-2-thiol): Similar structure but with butane-2-thiol groups instead of propane-2-thiol.
Uniqueness
1,1’-(Phenylazanediyl)di(propane-2-thiol) is unique due to its specific combination of phenyl, azanediyl, and propane-2-thiol groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
169773-67-5 |
|---|---|
Molekularformel |
C12H19NS2 |
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
1-[N-(2-sulfanylpropyl)anilino]propane-2-thiol |
InChI |
InChI=1S/C12H19NS2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3 |
InChI-Schlüssel |
DCIZDBQEQRZLRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)S)C1=CC=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)

![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)
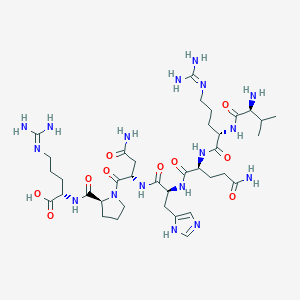
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)
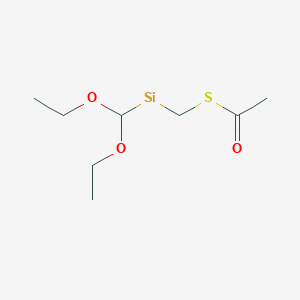
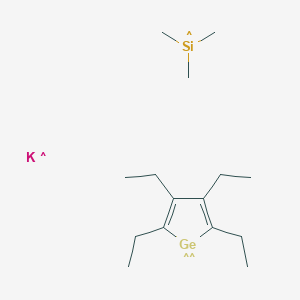

![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
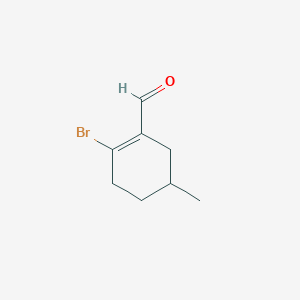
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
